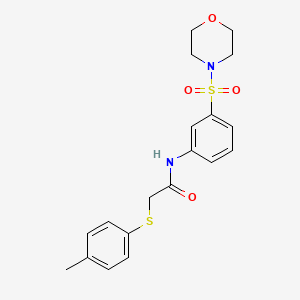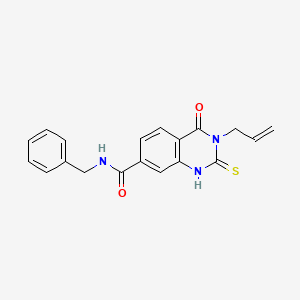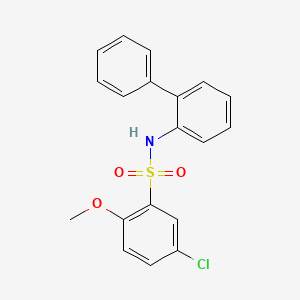
1-Naphthalen-1-ylsulfonyl-2,3-dihydroindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalen-1-ylsulfonyl-2,3-dihydroindole, also known as NSD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. NSD is a heterocyclic compound that contains a naphthalene ring and a sulfonamide group attached to a dihydroindole ring. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of scientific research.
Wissenschaftliche Forschungsanwendungen
1-Naphthalen-1-ylsulfonyl-2,3-dihydroindole has been studied for its potential applications in various fields of scientific research. One of the main applications is in the field of medicinal chemistry, where 1-Naphthalen-1-ylsulfonyl-2,3-dihydroindole has been shown to exhibit anti-inflammatory and anti-cancer properties. 1-Naphthalen-1-ylsulfonyl-2,3-dihydroindole has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of coordination compounds.
Wirkmechanismus
The mechanism of action of 1-Naphthalen-1-ylsulfonyl-2,3-dihydroindole is not fully understood, but it has been suggested that 1-Naphthalen-1-ylsulfonyl-2,3-dihydroindole may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways. 1-Naphthalen-1-ylsulfonyl-2,3-dihydroindole has also been shown to interact with metal ions, which may contribute to its fluorescent properties.
Biochemical and Physiological Effects:
1-Naphthalen-1-ylsulfonyl-2,3-dihydroindole has been shown to exhibit anti-inflammatory and anti-cancer effects in vitro and in vivo. 1-Naphthalen-1-ylsulfonyl-2,3-dihydroindole has also been shown to interact with metal ions, which may contribute to its fluorescent properties. However, further studies are needed to fully understand the biochemical and physiological effects of 1-Naphthalen-1-ylsulfonyl-2,3-dihydroindole.
Vorteile Und Einschränkungen Für Laborexperimente
1-Naphthalen-1-ylsulfonyl-2,3-dihydroindole has several advantages for use in lab experiments, including its high purity and yield, as well as its potential applications in various fields of scientific research. However, 1-Naphthalen-1-ylsulfonyl-2,3-dihydroindole also has some limitations, including its limited solubility in certain solvents and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 1-Naphthalen-1-ylsulfonyl-2,3-dihydroindole, including the development of new synthesis methods to improve yield and purity, the investigation of the mechanism of action of 1-Naphthalen-1-ylsulfonyl-2,3-dihydroindole, and the exploration of its potential applications in various fields of scientific research. Additionally, the development of new derivatives of 1-Naphthalen-1-ylsulfonyl-2,3-dihydroindole may lead to the discovery of compounds with improved properties and potential applications.
Synthesemethoden
1-Naphthalen-1-ylsulfonyl-2,3-dihydroindole can be synthesized using various methods, including the reaction of 1-naphthalenesulfonyl chloride with 2,3-dihydroindole in the presence of a base. Another method involves the reaction of 2,3-dihydroindole with naphthalene-1-sulfonyl azide in the presence of a catalyst. These methods have been optimized to yield high purity and high yield of 1-Naphthalen-1-ylsulfonyl-2,3-dihydroindole.
Eigenschaften
IUPAC Name |
1-naphthalen-1-ylsulfonyl-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2S/c20-22(21,19-13-12-15-7-2-4-10-17(15)19)18-11-5-8-14-6-1-3-9-16(14)18/h1-11H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXNIJPZKOSMOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthalen-1-ylsulfonyl-2,3-dihydroindole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5-bromo-2-hydroxyphenyl)-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7543461.png)






![[2-(cyclopropylamino)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate](/img/structure/B7543541.png)
![N-[1-[(4-methyl-1,3-thiazol-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]thiophene-2-carboxamide](/img/structure/B7543543.png)


![N-[3-(dimethylsulfamoyl)phenyl]-2-(1H-perimidin-2-ylsulfanyl)acetamide](/img/structure/B7543567.png)
![N-[(3-chloro-4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B7543569.png)